molecular formula C11H18O3 B14433375 Ethyl 1-methoxybicyclo[4.1.0]heptane-7-carboxylate CAS No. 78932-48-6

Ethyl 1-methoxybicyclo[4.1.0]heptane-7-carboxylate

Cat. No.: B14433375
CAS No.: 78932-48-6
M. Wt: 198.26 g/mol
InChI Key: BKFOTWGNIBLFCK-UHFFFAOYSA-N
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Description

Ethyl 1-methoxybicyclo[4.1.0]heptane-7-carboxylate is a bicyclic ester compound with a unique structure that includes a three-membered ring fused to a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methoxybicyclo[4.1.0]heptane-7-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a suitable diene with an ester in the presence of a catalyst to form the bicyclic structure . The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methoxybicyclo[4.1.0]heptane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 1-methoxybicyclo[4.1.0]heptane-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 1-methoxybicyclo[4.1.0]heptane-7-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for certain enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Properties

CAS No.

78932-48-6

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 1-methoxybicyclo[4.1.0]heptane-7-carboxylate

InChI

InChI=1S/C11H18O3/c1-3-14-10(12)9-8-6-4-5-7-11(8,9)13-2/h8-9H,3-7H2,1-2H3

InChI Key

BKFOTWGNIBLFCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2C1(CCCC2)OC

Origin of Product

United States

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